Home > Products > Screening Compounds P128862 > Rineterkib (hydrochloride)
Rineterkib (hydrochloride) -

Rineterkib (hydrochloride)

Catalog Number: EVT-10960167
CAS Number:
Molecular Formula: C27H31BrF3N5O2
Molecular Weight: 594.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rineterkib (hydrochloride) is a small molecule drug currently under investigation for its potential therapeutic applications, particularly as an inhibitor of extracellular signal-regulated kinase (ERK). This compound is being studied in clinical trials for conditions such as colorectal cancer and myelofibrosis. Rineterkib is classified as an investigational drug and is associated with various therapeutic areas, including neoplasms and digestive system disorders .

Source and Classification

Rineterkib was developed by Novartis Pharma AG and is being further explored by the China Novartis Institutes for BioMedical Research Co., Ltd. Its DrugBank accession number is DB17560, and it is recognized by the CAS number 1715025-32-3. The compound has been categorized as an ERK1 and ERK2 inhibitor, which are critical components in cellular signaling pathways that regulate various cellular processes including proliferation and survival .

Synthesis Analysis

Methods

The synthesis of Rineterkib involves multiple steps, typically utilizing advanced organic chemistry techniques. While specific synthesis protocols for Rineterkib are not detailed in the available literature, similar compounds often employ methods such as:

  • Acylation Reactions: Utilizing acid chlorides to introduce acyl groups.
  • Cyclization Reactions: Forming cyclic structures that are integral to the compound's activity.
  • Purification Techniques: Common methods include column chromatography and recrystallization to isolate the desired product from reaction mixtures.

Technical Details

The synthesis may involve starting materials that include various amines and aromatic compounds. The reaction conditions typically include solvents like dichloromethane or dimethylformamide, along with catalysts or bases such as triethylamine to facilitate the reactions .

Molecular Structure Analysis

Structure

Rineterkib has a complex molecular structure characterized by several functional groups:

  • Molecular Formula: C26H27BrF3N5O2
  • Molecular Weight: Average 578.434 g/mol
  • IUPAC Name: 4-{3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl}-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide .

The structure includes a pyrazine ring, a fluorinated cyclohexyl group, and multiple aromatic systems which contribute to its biological activity.

Data

The compound's structure can be represented using various chemical notation systems including SMILES and InChI formats:

  • SMILES: CNC[C@@H](NC(=O)C1=CC=C(C=C1F)C1=NC(=CN=C1N)[C@H]1CC[C@H](O)[C@@H](F)C1)C1=CC(F)=CC(Br)=C1
  • InChI Key: YFCIFWOJYYFDQP-PTWZRHHISA-N .
Chemical Reactions Analysis

Reactions

Rineterkib's mechanism of action primarily involves its inhibition of the ERK pathway, which is crucial in cancer cell signaling. The compound interacts with ERK proteins to prevent their activation, thereby inhibiting downstream signaling that promotes cell proliferation.

Technical Details

The specific chemical reactions Rineterkib undergoes within biological systems include:

  • Binding Interactions: The compound binds to the active site of ERK proteins.
  • Conformational Changes: Binding induces structural changes that inhibit ERK's kinase activity.

These interactions are critical for its therapeutic efficacy against cancers where the ERK pathway is dysregulated .

Mechanism of Action

Rineterkib functions by selectively inhibiting ERK1 and ERK2 kinases. This inhibition disrupts the signaling cascade that leads to cell division and survival in cancer cells. By blocking this pathway, Rineterkib aims to induce apoptosis in malignant cells and reduce tumor growth.

Process

The mechanism can be summarized as follows:

Physical and Chemical Properties Analysis

Physical Properties

Rineterkib exhibits several notable physical properties:

  • State: Not available in solid or liquid form.
  • Water Solubility: Approximately 0.00702 mg/mL.
  • LogP (octanol-water partition coefficient): Ranges between 3.32 and 3.56, indicating moderate lipophilicity.

Chemical Properties

Key chemical properties include:

  • pKa Values:
    • Strongest Acidic pKa: 12.02
    • Strongest Basic pKa: 9.07
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Polar Surface Area: 113.16 Ų
  • Refractivity: 137.69 m³·mol⁻¹ .

These properties are essential for understanding its pharmacokinetics and potential bioavailability.

Applications

Rineterkib is primarily being investigated for its role in treating various cancers, particularly those driven by aberrant ERK signaling pathways. Clinical trials are assessing its efficacy in combination therapies for conditions like colorectal cancer and myelofibrosis.

Scientific Uses

The ongoing research into Rineterkib contributes significantly to the field of targeted cancer therapies, aiming to provide more effective treatments with fewer side effects compared to conventional chemotherapy approaches .

Introduction to Targeted Inhibition of Mitogen Activated Protein Kinase Signaling Cascades

Oncogenic Dysregulation of Mitogen Activated Protein Kinase Pathway in Solid Tumors

The mitogen activated protein kinase pathway represents one of the most frequently dysregulated signaling cascades in human malignancies, with constitutive activation observed in approximately 50% of all solid tumors. This pathway—comprising the canonical Rat Sarcoma virus/Rapidly Accelerated Fibrosarcoma/Mitogen Activated Protein Kinase Kinase/Extracellular Signal Regulated Kinase signaling axis—functions as a critical transducer of extracellular signals governing cellular proliferation, differentiation, and survival. Oncogenic mutations predominantly occur in Rat Sarcoma virus isoforms (Kirsten Rat Sarcoma virus, Neuroblastoma Rat Sarcoma virus, Harvey Rat Sarcoma virus) and B Rapidly Accelerated Fibrosarcoma, leading to ligand-independent, persistent pathway activation. Kirsten Rat Sarcoma virus mutations are particularly prevalent, occurring in 95% of pancreatic ductal adenocarcinomas, 45% of colorectal carcinomas, and 35% of non-small cell lung carcinomas, while B Rapidly Accelerated Fibrosarcoma V600E mutations drive approximately 50% of cutaneous melanomas [2] [7]. Such genetic alterations result in uncontrolled phosphorylation and activation of Extracellular Signal Regulated Kinase, which translocates to the nucleus and phosphorylates transcription factors that drive tumorigenesis. Critically, pathway hyperactivation confers resistance to conventional chemotherapies and correlates with poor prognosis across multiple tumor types [5] [9].

Table 1: Frequency of Key Mitogen Activated Protein Kinase Pathway Mutations in Solid Tumors

Tumor TypeKirsten Rat Sarcoma virus Mutation (%)B Rapidly Accelerated Fibrosarcoma Mutation (%)Neuroblastoma Rat Sarcoma virus Mutation (%)
Pancreatic Ductal Adenocarcinoma95<5<5
Colorectal Carcinoma45105
Non-Small Cell Lung Carcinoma3555
Low-Grade Serous Ovarian Carcinoma20515
Cutaneous Melanoma<55020

Rationale for Dual Extracellular Signal Regulated Kinase and Rapidly Accelerated Fibrosarcoma Inhibition in Rat Sarcoma virus/B Rapidly Accelerated Fibrosarcoma Mutant Cancers

The development of resistance to single-agent Mitogen Activated Protein Kinase pathway inhibitors represents a fundamental challenge in targeted oncology. First-generation B Rapidly Accelerated Fibrosarcoma inhibitors (vemurafenib, dabrafenib) demonstrate robust initial responses in B Rapidly Accelerated Fibrosarcoma V600E-mutant melanoma but induce paradoxical activation of the pathway in Rat Sarcoma virus-mutant tumors through Rapidly Accelerated Fibrosarcoma dimerization. This phenomenon occurs because monomer-selective inhibitors promote transactivation of drug-free Rapidly Accelerated Fibrosarcoma protomers within dimers, reactivating Mitogen Activated Protein Kinase Kinase/Extracellular Signal Regulated Kinase signaling [2] [8]. Furthermore, upstream Rat Sarcoma virus mutations drive adaptive resistance through multiple feedback mechanisms, including receptor tyrosine kinase upregulation and acquired Rapidly Accelerated Fibrosarcoma isoform switching.

Dual inhibition of Extracellular Signal Regulated Kinase and Rapidly Accelerated Fibrosarcoma addresses these resistance mechanisms through complementary mechanisms: (1) Direct Extracellular Signal Regulated Kinase blockade prevents the reactivation of downstream transcriptional effectors despite upstream pathway fluctuations; (2) Simultaneous Rapidly Accelerated Fibrosarcoma inhibition prevents dimer-mediated paradoxical activation; and (3) Concurrent targeting disrupts both canonical and non-canonical signaling outputs of the pathway. Preclinical evidence demonstrates that dual inhibitors induce deeper and more durable suppression of pathway output than sequential or monotherapy approaches. Notably, in Kirsten Rat Sarcoma virus-mutant pancreatic cancer models, combined Phosphoinositide 3 Kinase/Extracellular Signal Regulated Kinase inhibition reduced tumor growth by 78% compared to 35–40% with single agents, highlighting the therapeutic synergy achievable through vertical pathway blockade [3] [7].

Rineterkib Hydrochloride Within the Context of Mitogen Activated Protein Kinase-Targeted Therapeutic Development

Rineterkib hydrochloride emerges as a structurally optimized, orally bioavailable small molecule inhibitor specifically designed to concurrently target both Extracellular Signal Regulated Kinase 1/2 and Rapidly Accelerated Fibrosarcoma kinases. Its development represents a strategic evolution beyond first-generation Mitogen Activated Protein Kinase Kinase inhibitors (trametinib, cobimetinib) and monomer-selective B Rapidly Accelerated Fibrosarcoma inhibitors by addressing key limitations of these agents, particularly compensatory pathway reactivation and inadequate suppression of tumor growth in Rat Sarcoma virus-mutant contexts [1] [10]. Chemically designated as C₂₆H₂₇BrF₃N₅O₂·Hydrogen Chloride, rineterkib hydrochloride functions as an adenosine triphosphate-competitive inhibitor that stabilizes the kinases in inactive conformations.

The compound demonstrates particular efficacy against malignancies characterized by activating mutations in the Mitogen Activated Protein Kinase pathway, including Kirsten Rat Sarcoma virus-mutant non-small cell lung carcinoma, Kirsten Rat Sarcoma virus-mutant pancreatic ductal adenocarcinoma, Kirsten Rat Sarcoma virus-mutant colorectal carcinoma, Kirsten Rat Sarcoma virus-mutant ovarian carcinoma, and B Rapidly Accelerated Fibrosarcoma-mutant non-small cell lung carcinoma. In the Calu-6 Kirsten Rat Sarcoma virus-mutant non-small cell lung carcinoma xenograft model, oral administration of rineterkib hydrochloride (50–75 milligrams per kilogram, daily or every other day for 27 days) significantly reduced tumor volume through potent suppression of phosphorylated Extracellular Signal Regulated Kinase and downstream substrates [1]. This positions rineterkib hydrochloride within the emerging class of dual-specificity Mitogen Activated Protein Kinase pathway inhibitors, alongside agents like avutometinib (which forms a "glue" complex with Rapidly Accelerated Fibrosarcoma and Mitogen Activated Protein Kinase Kinase), though with a distinct kinase inhibition profile.

Table 2: Comparison of Rineterkib Hydrochloride with Other Mitogen Activated Protein Kinase Pathway Inhibitors

InhibitorPrimary TargetsMechanistic ClassTumor FocusResistance Challenges
Rineterkib HydrochlorideExtracellular Signal Regulated Kinase 1/2, Rapidly Accelerated FibrosarcomaAdenosine triphosphate-competitive dual inhibitorKirsten Rat Sarcoma virus-mutant solid tumorsAdaptive Phosphoinositide 3 Kinase activation
TrametinibMitogen Activated Protein Kinase Kinase 1/2Allosteric Mitogen Activated Protein Kinase Kinase inhibitorB Rapidly Accelerated Fibrosarcoma V600E melanomaRapidly Accelerated Fibrosarcoma dimerization, receptor tyrosine kinase feedback
VemurafenibB Rapidly Accelerated Fibrosarcoma V600EMonomer-selective B Rapidly Accelerated Fibrosarcoma inhibitorB Rapidly Accelerated Fibrosarcoma V600E melanomaParadoxical pathway activation in wild-type B Rapidly Accelerated Fibrosarcoma
AvutometinibRapidly Accelerated Fibrosarcoma, Mitogen Activated Protein Kinase KinaseRapidly Accelerated Fibrosarcoma/Mitogen Activated Protein Kinase Kinase clamp complex inducerKirsten Rat Sarcoma virus-mutant, low-grade serous ovarian carcinomaFocal Adhesion Kinase-mediated survival
AdagrasibKirsten Rat Sarcoma virus G12CIrreversible Kirsten Rat Sarcoma virus G12C (guanosine diphosphate-bound) inhibitorKirsten Rat Sarcoma virus G12C non-small cell lung carcinomaKirsten Rat Sarcoma virus G12C reactivation, bypass signaling

Properties

Product Name

Rineterkib (hydrochloride)

IUPAC Name

4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;methane

Molecular Formula

C27H31BrF3N5O2

Molecular Weight

594.5 g/mol

InChI

InChI=1S/C26H27BrF3N5O2.CH4/c1-32-11-21(15-6-16(27)10-17(28)7-15)35-26(37)18-4-2-14(9-19(18)29)24-25(31)33-12-22(34-24)13-3-5-23(36)20(30)8-13;/h2,4,6-7,9-10,12-13,20-21,23,32,36H,3,5,8,11H2,1H3,(H2,31,33)(H,35,37);1H4/t13-,20-,21+,23-;/m0./s1

InChI Key

ACRCYSSHPZOTNP-XKNHYIDFSA-N

Canonical SMILES

C.CNCC(C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)C4CCC(C(C4)F)O)F

Isomeric SMILES

C.CNC[C@H](C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)[C@H]4CC[C@@H]([C@H](C4)F)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.